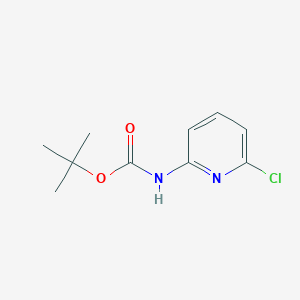

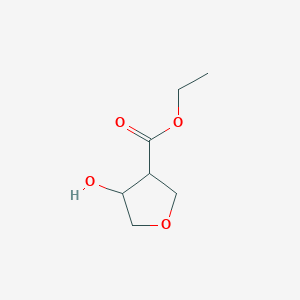

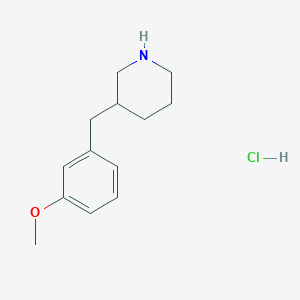

![molecular formula C16H20N2O2 B069140 9-苄基-3,9-二氮杂螺[5.5]十一烷-2,4-二酮 CAS No. 189333-48-0](/img/structure/B69140.png)

9-苄基-3,9-二氮杂螺[5.5]十一烷-2,4-二酮

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, can be achieved through several methods. A notable approach involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions, not requiring a catalyst, to yield various diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012). Additionally, intramolecular spirocyclization of 4-substituted pyridines has been employed for the construction of 3,9-diazaspiro[5.5]undecane derivatives, indicating a versatile approach to these compounds (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively analyzed through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can exhibit complex structural features, including the presence of spirocyclic systems and substituted functional groups that significantly influence their chemical behavior and biological activity (Zeng et al., 2010; Zeng, Cai, & Guo, 2013).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their reactive nature and functional versatility. Their reactivity has been exploited in synthesizing anticonvulsant, antihypertensive, and potentially analgesic compounds, indicating their utility in medicinal chemistry (Aboul-Enein et al., 2014; Clark et al., 1983; García et al., 2019).

Physical Properties Analysis

The physical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione and related compounds have been characterized through various analytical methods. These studies often focus on determining melting points, solubility, and other physical parameters essential for understanding the compounds' behavior in different environments and potential applications (Abou-Elenien et al., 1991).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity in synthetic transformations and interactions with biological targets, are central to their application in drug design and synthesis. Their ability to undergo various chemical reactions enables the development of molecules with significant therapeutic potential (Lazic et al., 2017; Islam et al., 2017).

科学研究应用

生物活性及治疗潜力

研究表明,与 9-苄基-3,9-二氮杂螺[5.5]十一烷-2,4-二酮 结构相似的化合物表现出广泛的生物活性。这些活性包括抗菌、抗结核、抗真菌、驱虫、软体动物杀灭、神经阻断、镇痛和抗炎特性,可以通过结构修饰来调节。其中一些化合物已被用作驱虫剂或用于特定目的,例如控制加拿大湖泊中的海七鳃鳗种群,突出了它们在公共卫生和环境管理中的实际应用 (Waisser & Kubicová, 1993).

超分子化学和高分子科学

该分子的结构基序有利于超分子自组装,为纳米技术、聚合物加工和生物医学应用提供了令人兴奋的可能性。例如,与 9-苄基-3,9-二氮杂螺[5.5]十一烷-2,4-二酮 具有某些结构相似性的苯-1,3,5-三甲酰胺 (BTA) 已被利用其自组装成纳米级棒状结构的能力,该结构由氢键稳定。这些特性已被用于各种应用,从新型材料的开发到靶向药物递送系统 (Cantekin, de Greef, & Palmans, 2012).

有机合成和化学修饰

该分子是有机合成中的多功能构建块,有助于开发具有增强生物或物理性质的新化学实体。例如,合成 2-氟-4-溴联苯(某些药物制造中的关键中间体)举例说明了在复杂合成过程中使用类似结构基序的战略性用途 (Qiu et al., 2009).

环境影响和降解

了解与 9-苄基-3,9-二氮杂螺[5.5]十一烷-2,4-二酮 在结构上相关的苯二氮杂卓类药物的环境归宿和转化,对于评估它们的生态影响和制定有效的净水和污染控制策略至关重要。研究重点关注这些化合物在水处理过程中的发生、持久性和去除,强调需要进行综合研究以确保环境安全 (Kosjek et al., 2012).

安全和危害

The safety information for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

属性

IUPAC Name |

9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOUQZZYZKEBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297459 | |

| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189333-48-0 | |

| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

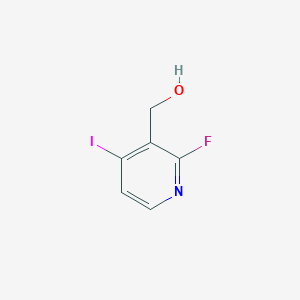

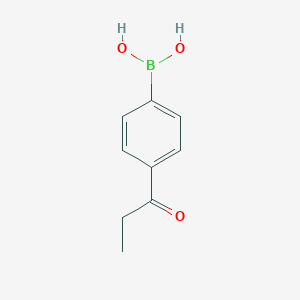

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)

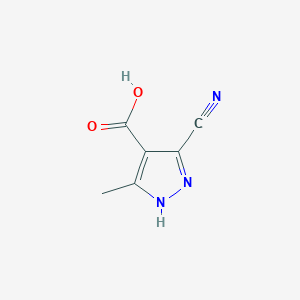

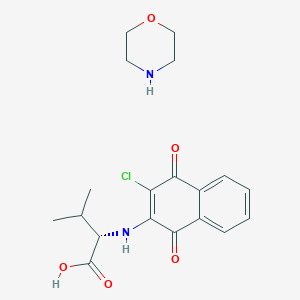

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)

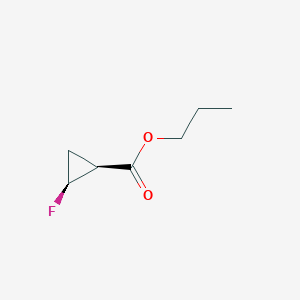

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)